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Compound of Interest

Compound Name: Reltecimod

Cat. No.: B610440

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with
Reltecimod (formerly AB103). The following troubleshooting guides and frequently asked
guestions (FAQs) are designed to address specific issues that may be encountered during
preclinical and clinical experiments.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of Reltecimod?

Al: Reltecimod is a synthetic peptide that acts as a selective T-cell costimulation blocker.[1] It
functions by binding to the dimer interface of the CD28 receptor on T-cells.[2] This interaction
modulates the acute inflammatory response that can lead to systemic organ failure, without
causing broad immunosuppression.[3][4] By targeting this early step in the host immune
response, Reltecimod's activity is independent of the pathogen type.[2]

Q2: What is the recommended single-dose administration protocol for Reltecimod in a clinical
research setting?

A2: In the Phase 3 ACCUTE trial for Necrotizing Soft Tissue Infections (NSTI), Reltecimod was
administered as a single intravenous dose of 0.5 mg/kg.[5][6] This infusion was given over 10
minutes, in conjunction with standard of care, which includes surgical debridement, antibiotic
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therapy, and supportive care.[3] The timing of administration in the trial was within 6 hours of
the diagnosis of NSTI.[5][6]

Q3: Why is a single dose of Reltecimod considered optimal?

A3: Preclinical studies in mouse models of lethal infection have shown that a single intravenous
dose of Reltecimod (5 mg/kg) resulted in significantly greater survival compared to saline-
treated controls.[7] Notably, in these models, the administration of a single therapeutic dose
was superior to two or multiple doses.[7] A single dose was associated with an early decrease
in cytokine and chemokine levels, an effect that was not improved by a second dose.[7]

Q4: What are the key efficacy endpoints to monitor when assessing Reltecimod's effect in a
clinical setting?

A4: The primary endpoint used in the ACCUTE trial was the Necrotizing Infection Clinical
Composite Endpoint (NICCE). A patient was considered a "responder” if they met all five of the
following criteria at Day 28:

e Alive at Day 28

o < 3 debridements through Day 14

e No amputation performed after the first debridement

o Day 14 modified Sequential Organ Failure Assessment (MSOFA) score <1
e Reduction of > 3 mSOFA score points between Baseline and Day 14[8][9]

A key secondary endpoint is the resolution of organ dysfunction, which has been shown to be
associated with improved 90-day mortality.[2][3]
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Issue

Potential Cause

Recommended Action

Suboptimal efficacy in a

preclinical animal model

Timing of Administration:
Reltecimod is most effective
when administered early in the

inflammatory cascade.

In the CLP mouse model,
administer Reltecimod 1-2
hours after the procedure for

optimal results.[7]

Dosage: The dosage used
may not be optimal for the

specific animal model.

The effective dose in mouse
models of infection was a
single intravenous dose of 5
mg/kg.[7] Dose-response
studies may be necessary for

other models.

Severity of Infection: The
induced infection may be too
severe for the therapeutic to

show a significant effect.

Adjust the severity of the CLP
model by modifying the ligation
site or the needle gauge used
for puncture to achieve a
model with a predictable and
clinically relevant mortality
rate.[10]

Variability in in vitro T-cell

activation assay results

Cell Health: Poor viability of
peripheral blood mononuclear
cells (PBMCs) or isolated T-

cells.

Ensure proper handling and
isolation of cells. Use fresh

PBMCs for optimal results.

Antibody Coating: Inconsistent
coating of anti-CD3 antibodies

on the culture plates.

Ensure even coating of anti-
CD3 antibodies at a
concentration of 1-5 pg/mL and
proper washing to remove

unbound antibodies.

Reltecimod Concentration: The
concentrations of Reltecimod
used may not be in the optimal

range for inhibition.

Perform a dose-response
curve with Reltecimod to
determine the IC50 for the

specific assay conditions.

Difficulty in preparing
Reltecimod for administration

Lack of Formulation
Information: The precise

details for reconstitution of the

Note: The following is general
guidance. Always refer to the

manufacturer's product-
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lyophilized product are not specific instructions for

available. reconstitution. Aseptically
reconstitute the vial with Sterile
Water for Injection, USP. Swirl
gently to dissolve. The
reconstituted solution should
be further diluted in a
compatible infusion solution
(e.g., 0.9% Sodium Chloride)
to the final desired
concentration for intravenous

administration.

In the ACCUTE trial,
Reltecimod was well-tolerated,

with an adverse event profile

Identifying Potential Side
Effects: It is crucial to monitor

Monitoring for Adverse Events

for any adverse events during

the experiment.

similar to placebo. The most
common adverse events
reported (in ~5% of patients)

were anemia and acute kidney

injury.[2] Monitor complete
blood counts and renal

function parameters.

Data Presentation

Table 1: Phase 3 ACCUTE Trial Efficacy Outcomes (Modified Intent-to-Treat Population)

Outcome Reltecimod (n=142) Placebo (n=148) P-value
NICCE Success 48.6% 39.9% 0.135
Resolution of Organ

65.1% 52.6% 0.041

Dysfunction

Data sourced from the ACCUTE Phase 3 clinical trial results.[5]

Table 2: Phase 3 ACCUTE Trial Efficacy Outcomes (Per-Protocol Population)
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Outcome Reltecimod Placebo P-value

NICCE Success 54.3% 40.3% 0.021

Resolution of Organ
_ 70.9% 53.4% 0.005
Dysfunction

Data sourced from the ACCUTE Phase 3 clinical trial results.[5]

Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay to Assess
Reltecimod Activity

Objective: To evaluate the ability of Reltecimod to modulate T-cell activation in vitro.

Materials:

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

e RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-
streptomycin

e Anti-human CD3 monoclonal antibody (clone OKT3)
e Soluble anti-human CD28 monoclonal antibody

» Reltecimod (at various concentrations)

e 96-well flat-bottom culture plates

e Flow cytometer

o Cell proliferation dye (e.g., CFSE)

» Cytokine analysis kit (e.g., ELISA for IL-2 and IFN-y)

Methodology:
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o Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of
5 pg/mL in sterile PBS. Incubate for 2 hours at 37°C or overnight at 4°C. Wash the wells
three times with sterile PBS to remove unbound antibody.

o Cell Preparation: Isolate PBMCs from heparinized blood using Ficoll density-gradient
centrifugation. Resuspend the cells in complete RPMI 1640 medium. For proliferation
assays, label the cells with a cell proliferation dye according to the manufacturer's
instructions.

e Treatment and Stimulation: Add 2 x 1075 cells to each well of the anti-CD3 coated plate. Add
soluble anti-CD28 antibody to a final concentration of 2 ug/mL. Add Reltecimod at the
desired final concentrations to the appropriate wells. Include vehicle control wells.

 Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
e Analysis:

o Proliferation: Harvest the cells and analyze by flow cytometry to determine the dilution of
the cell proliferation dye as a measure of cell division.

o Cytokine Production: Collect the culture supernatants and measure the concentration of
IL-2 and IFN-y using ELISA.

Protocol 2: Cecal Ligation and Puncture (CLP) Mouse
Model of Sepsis

Objective: To evaluate the in vivo efficacy of a single dose of Reltecimod in a polymicrobial
sepsis model.

Materials:
e Male C57BL/6 mice (8-12 weeks old)
* Anesthetic (e.qg., isoflurane or ketamine/xylazine cocktail)

e Surgical instruments (scissors, forceps)
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e 3-0 silk suture

e 21-gauge needle

e Reltecimod (5 mg/kg)

o Sterile 0.9% saline

e Buprenorphine for analgesia

Methodology:

o Anesthesia and Surgical Preparation: Anesthetize the mouse and shave the abdomen.
Disinfect the surgical area with an appropriate antiseptic.

e Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the
cecum.

o Cecal Ligation and Puncture: Ligate the cecum with a 3-0 silk suture at a position that is 50%
of the distance between the distal pole and the base of the cecum to induce mid-grade
sepsis.[10] Puncture the cecum once through-and-through with a 21-gauge needle.[1] A
small amount of feces can be extruded to ensure patency.

o Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin
with sutures or wound clips.

o Fluid Resuscitation and Analgesia: Immediately after surgery, administer 1 mL of pre-
warmed sterile saline subcutaneously for fluid resuscitation.[10] Administer buprenorphine
for post-operative pain relief.

o Reltecimod Administration: At 1-2 hours post-CLP, administer a single intravenous dose of
Reltecimod (5 mg/kg) or vehicle control.

» Monitoring: Monitor the mice for survival, weight loss, and clinical signs of sepsis over a
period of 7-14 days. Blood and tissue samples can be collected at specified time points for
cytokine analysis and bacterial load determination.
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Caption: Reltecimod’'s mechanism of action on the CD28 signaling pathway.
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Caption: Experimental workflow for the in vivo CLP mouse model.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b610440?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Check Timing of Administration
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Caption: Troubleshooting logic for suboptimal Reltecimod efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of
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